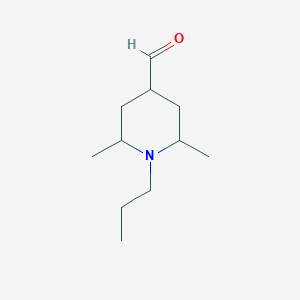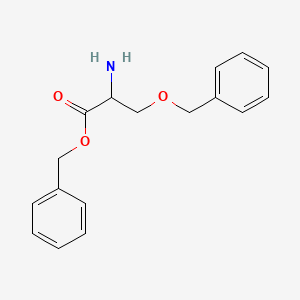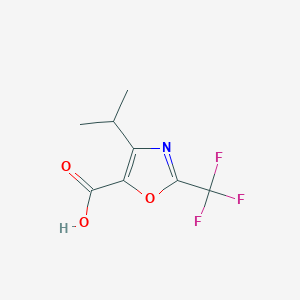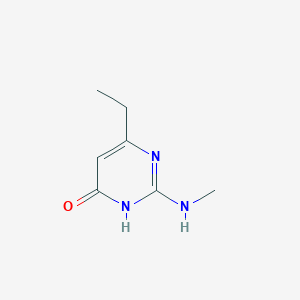![molecular formula C12H15NO B13238785 2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13238785.png)
2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-Methyl-7-oxabicyclo[410]heptan-1-yl}pyridine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure that is central to the compound. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Cyclohexene oxide: Another related compound, known for its use in polymer production.
The uniqueness of this compound lies in its specific combination of a pyridine ring with a bicyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-(4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl)pyridine |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-12(11(8-9)14-12)10-4-2-3-7-13-10/h2-4,7,9,11H,5-6,8H2,1H3 |
Clé InChI |
WRGQEJAHMILDNP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C1)O2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13238710.png)


![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)

![3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one](/img/structure/B13238766.png)
![Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13238768.png)

